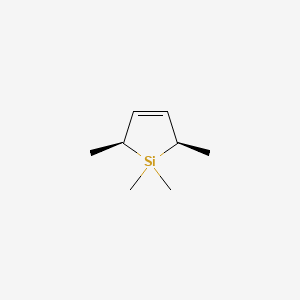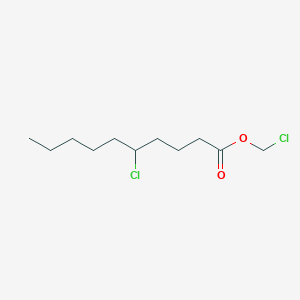
Chloromethyl 5-chlorodecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloromethyl 5-chlorodecanoate is an organic compound with the molecular formula C11H20Cl2O2 It is a chlorinated ester, specifically the chloromethyl ester of 5-chlorodecanoic acid
準備方法
Synthetic Routes and Reaction Conditions
Chloromethyl 5-chlorodecanoate can be synthesized through the esterification of 5-chlorodecanoic acid with chloromethyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst concentration, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Chloromethyl 5-chlorodecanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 5-chlorodecanoic acid and chloromethyl alcohol.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Hydrolysis Conditions: Acidic hydrolysis typically involves the use of hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Hydrolysis Products: The primary products of hydrolysis are 5-chlorodecanoic acid and chloromethyl alcohol.
科学的研究の応用
Chloromethyl 5-chlorodecanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the effects of chlorinated esters on biological systems.
Industrial Chemistry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of chloromethyl 5-chlorodecanoate involves the reactivity of its chloromethyl and ester functional groups. The chloromethyl group can undergo nucleophilic substitution, while the ester group can be hydrolyzed. These reactions are facilitated by the presence of suitable catalysts and reaction conditions.
類似化合物との比較
Similar Compounds
Chloromethyl 5-chlorododecanoate: This compound is similar in structure but has a longer carbon chain.
Chloromethyl 4-chlorodecanoate: This compound differs in the position of the chlorine atom on the carbon chain.
Uniqueness
Chloromethyl 5-chlorodecanoate is unique due to its specific molecular structure, which imparts distinct reactivity and properties compared to other chlorinated esters. Its balanced chain length and functional groups make it versatile for various applications in organic synthesis and industrial processes.
特性
CAS番号 |
80418-82-2 |
|---|---|
分子式 |
C11H20Cl2O2 |
分子量 |
255.18 g/mol |
IUPAC名 |
chloromethyl 5-chlorodecanoate |
InChI |
InChI=1S/C11H20Cl2O2/c1-2-3-4-6-10(13)7-5-8-11(14)15-9-12/h10H,2-9H2,1H3 |
InChIキー |
XIOMXKGHIDUICH-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(CCCC(=O)OCCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14419271.png)
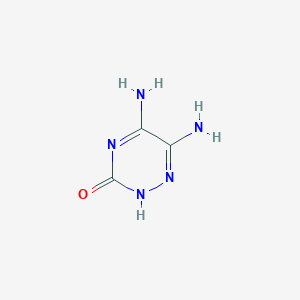
![2-[2-(Decylsulfanyl)ethoxy]ethan-1-ol](/img/structure/B14419280.png)
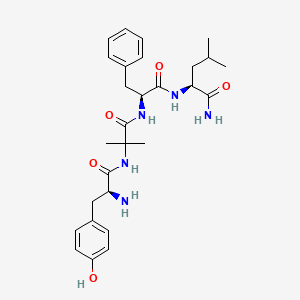


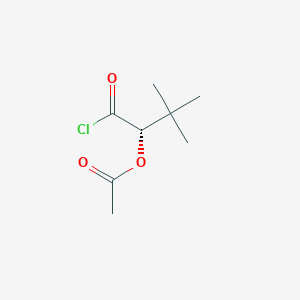
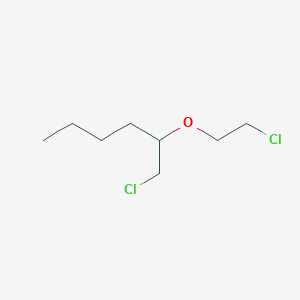
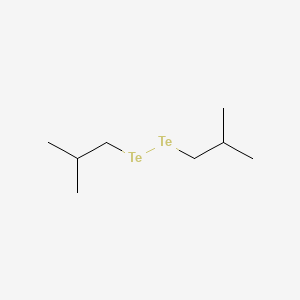
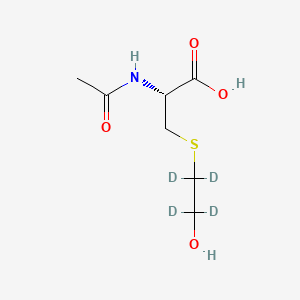
![N-[1-Carboxy-3-oxo-3-(pyrrolidin-1-yl)propyl]-L-alanyl-L-proline](/img/structure/B14419339.png)
![N,N-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl}dodecan-1-amine](/img/structure/B14419341.png)
